molecular formula C10H8BrN3O4 B13496531 1-(3-Bromo-4-nitro-phenyl)hexahydropyrimidine-2,4-dione

1-(3-Bromo-4-nitro-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13496531
M. Wt: 314.09 g/mol
InChI Key: HFSGZYFULCBLHX-UHFFFAOYSA-N
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Description

1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione is an organic compound that features a diazinane ring substituted with a bromo and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione typically involves the following steps:

    Bromination: The bromine atom is introduced via bromination using bromine or a bromine source such as N-bromosuccinimide.

    Cyclization: The formation of the diazinane ring is achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The nitro and bromo groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-bromo-4-nitrophenyl)ethanone
  • 3-bromo-4-nitroacetophenone

Uniqueness

1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

Molecular Formula

C10H8BrN3O4

Molecular Weight

314.09 g/mol

IUPAC Name

1-(3-bromo-4-nitrophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H8BrN3O4/c11-7-5-6(1-2-8(7)14(17)18)13-4-3-9(15)12-10(13)16/h1-2,5H,3-4H2,(H,12,15,16)

InChI Key

HFSGZYFULCBLHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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